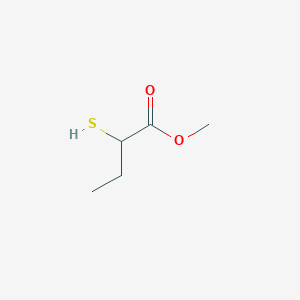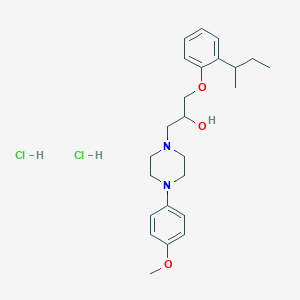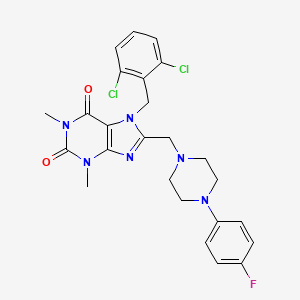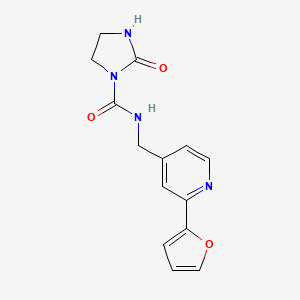methanone CAS No. 1114872-43-3](/img/structure/B2473015.png)
[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzodioxol group, a benzothiazin group, and a dimethylphenyl group . It’s likely that this compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could be used to analyze its structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its molecular weight, solubility, melting point, and boiling point, would be determined by its molecular structure .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on compounds containing boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, demonstrates the importance of structural analysis in understanding chemical properties. The synthesis involves multi-step reactions, and the structures are confirmed by FTIR, NMR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations further elucidate the molecular structures, optimizing them to be consistent with crystal structures determined by X-ray diffraction. Such studies highlight the role of conformational analysis in predicting the behavior of complex organic compounds (Huang et al., 2021).
Molecular Docking and Biological Interactions
Another area of application is in the study of novel Schiff base ligands and their metal complexes, which are synthesized and characterized for their potential biological activities. Such compounds undergo molecular docking studies to evaluate their binding affinities towards specific biological targets, indicating the relevance of these chemicals in drug design and pharmaceutical research (Guhathakurta et al., 2017).
Antioxidant Properties
Compounds with multiple phenolic rings and hydroxyl groups, synthesized through reactions like bromination and demethylation, have been evaluated for their in vitro antioxidant activities. These activities are assessed through various assays, comparing the antioxidant power of synthesized compounds to standard antioxidants. Such research indicates the potential health benefits and therapeutic applications of these compounds due to their antioxidant properties (Çetinkaya et al., 2012).
Electro-organic Synthesis
Electrochemical studies on similar organic compounds, focusing on their oxidation processes in methanol, underscore the significance of electro-organic synthesis methods. These methods enable the efficient production of compounds with specific functionalities, illustrating the utility of electrochemistry in organic synthesis (Nematollahi & Golabi, 1996).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5S/c1-14-3-6-18(15(2)9-14)24(27)23-12-26(17-5-7-20-21(11-17)31-13-30-20)19-10-16(25)4-8-22(19)32(23,28)29/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZMGNOARFGFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[7-(1,3-Benzodioxol-5-ylmethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]propan-1-ol](/img/structure/B2472935.png)
![1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2472937.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2472945.png)

![Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2472947.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2472948.png)


![N-[1-(3-Fluorophenoxy)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2472951.png)
